2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine, pharmacology, and biochemistry. This compound is commonly referred to as MCAF and is a derivative of benzamide.
Wirkmechanismus
MCAF works by inhibiting the activity of certain enzymes, specifically those involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting their production, MCAF can reduce inflammation and pain.
Biochemical and Physiological Effects:
MCAF has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, MCAF has been shown to have potential anti-tumor properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MCAF in lab experiments is its potential as a drug candidate. Its inhibitory effects on certain enzymes make it a promising candidate for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on MCAF. One area of focus could be on its potential as a cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies could explore its potential as a treatment for other diseases, such as inflammation and pain.
Synthesemethoden
The synthesis of MCAF involves a series of chemical reactions that start with the preparation of 2-methoxy-4-fluoroaniline. This compound is then reacted with 2-methylcyclopropylamine to form 2-methoxy-4-fluoro-N-((2-methylcyclopropyl)amino)aniline. The final step involves the reaction of the intermediate compound with ethyl chloroformate to form MCAF.
Wissenschaftliche Forschungsanwendungen
MCAF has been studied extensively in the field of pharmacology due to its potential applications as a drug candidate. It has been shown to have inhibitory effects on certain enzymes, which makes it a promising candidate for the treatment of various diseases. Additionally, MCAF has been shown to have potential anti-tumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
133849-96-4 |
---|---|
Produktname |
2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide |
Molekularformel |
C14H20FN3O2 |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
3-amino-4-fluoro-2-methoxy-N-[2-[(2-methylcyclopropyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C14H20FN3O2/c1-8-7-11(8)17-5-6-18-14(19)9-3-4-10(15)12(16)13(9)20-2/h3-4,8,11,17H,5-7,16H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
GDKQONPJYHXGIE-UHFFFAOYSA-N |
SMILES |
CC1CC1NCCNC(=O)C2=C(C(=C(C=C2)F)N)OC |
Kanonische SMILES |
CC1CC1NCCNC(=O)C2=C(C(=C(C=C2)F)N)OC |
Synonyme |
2-methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide P 1450 P-1450 P1450 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.